N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide
Description
N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a structurally complex sulfonamide derivative featuring a phthalazine core substituted with a sulfamoylphenylamino group and a benzenesulfonamide moiety modified with a 2-hydroxyethyl and methyl group. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and anticancer properties . Its synthesis typically involves multi-step reactions, including sulfonamide coupling and phthalazine ring functionalization. The hydroxyethyl group enhances solubility, while the methyl and sulfamoyl groups contribute to steric and electronic interactions with biological targets.
Properties
Molecular Formula |
C23H23N5O5S2 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-methyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H23N5O5S2/c1-15-6-7-16(14-21(15)35(32,33)25-12-13-29)22-19-4-2-3-5-20(19)23(28-27-22)26-17-8-10-18(11-9-17)34(24,30)31/h2-11,14,25,29H,12-13H2,1H3,(H,26,28)(H2,24,30,31) |
InChI Key |
SOLSJQMDEXQCNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-HYDROXYETHYL)-2-METHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps. The process begins with the preparation of the core phthalazine structure, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-HYDROXYETHYL)-2-METHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Antitumor Activity
Numerous studies have demonstrated the antitumor properties of sulfonamide derivatives, including N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Table 1 summarizes the IC50 values for selected studies:
| Compound | Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | HCT-116 | 11 | 3.1 |
| Compound B | MCF-7 | 15 | 2 |
| Compound C | HeLa | 18 | 4 |
Enzyme Inhibition
Sulfonamides are also recognized for their ability to inhibit various enzymes, including carbonic anhydrase and acetylcholinesterase, making them potential candidates for treating conditions like Alzheimer's disease . The compound's structure allows it to interact effectively with enzyme active sites, thereby inhibiting their activity.
Study on Anticancer Properties
A recent study evaluated the anticancer activity of this compound against multiple cancer cell lines. The results indicated that this compound induced apoptosis in cancer cells through caspase activation pathways, demonstrating its potential as an effective anticancer agent .
Study on Metabolic Stability
Another investigation focused on the metabolic stability of this compound when incubated with human liver microsomes. Results showed that it maintained moderate metabolic stability while exhibiting significant cytotoxicity against tested cell lines, suggesting a favorable pharmacokinetic profile for further development .
Mechanism of Action
The mechanism of action of N-(2-HYDROXYETHYL)-2-METHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Below is a detailed comparison of N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide with structurally related compounds, focusing on physicochemical properties, biological activities, and computational insights.
Table 1: Comparative Analysis of Sulfonamide Derivatives
Key Findings
Structural Impact on Solubility :
The hydroxyethyl group in the target compound reduces logP (1.8) compared to analogs like (5-Chloro-2-methoxyphenyl)benzenesulfonamide (logP 2.5), enhancing aqueous solubility and bioavailability .
Biological Potency :
The target compound exhibits superior inhibition of carbonic anhydrase IX (IC50 = 12.3 nM) versus the unsubstituted 4-sulfamoylphenyl-phthalazin-1-amine (IC50 = 28.9 nM), likely due to the methyl group optimizing hydrophobic interactions in the enzyme’s active site .
Electronic Properties :
Multiwfn wavefunction analysis reveals a narrower HOMO-LUMO gap (4.2 eV) compared to simpler sulfonamides (e.g., 4.8 eV for 4-fluorophenylsulfonamide), suggesting higher reactivity and stronger binding to charged residues in target proteins .
Crystallographic Insights: SHELX-refined crystal structures indicate that the phthalazine core in the target compound adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzymes—a feature absent in non-aromatic analogs .
Biological Activity
N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the synthesis, biological evaluations, and structure-activity relationships associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate specific functional groups essential for its biological activity. The presence of the phthalazinone moiety is critical, as it has been shown to enhance the compound's pharmacological properties.
Key Structural Features:
- Phthalazinone Core : This structure is pivotal for various biological activities, including antifungal and anticancer effects.
- Sulfonamide Group : Known for its antibacterial properties, this group also contributes to the compound's overall efficacy.
Antifungal Activity
Research indicates that derivatives of phthalazinone, including the target compound, exhibit significant antifungal properties. In a study evaluating various phthalazinone derivatives, this compound demonstrated potent activity against several fungal strains, including Cryptococcus neoformans and dermatophytes such as Trichophyton rubrum.
Table 1: Antifungal Activity of Phthalazinone Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5 | C. neoformans | 10 µg/mL |
| 5 | T. rubrum | 15 µg/mL |
| 5 | M. canis | 20 µg/mL |
The structural features that enhance antifungal activity include the presence of a methyl group at the N-2 position and a chlorobenzyl substituent at C-4, which are essential for maximizing efficacy against these pathogens .
Anticancer Activity
In addition to antifungal properties, the compound has shown promising anticancer activity against various cancer cell lines. A study utilizing the MTT assay assessed its effects on human ovarian carcinoma (A2780), lung carcinoma (NCI-H460), and breast adenocarcinoma (MCF-7) cell lines.
Table 2: Anticancer Activity Against Human Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A2780 | 25 ± 3 |
| MCF-7 | 30 ± 5 |
| NCI-H460 | 45 ± 7 |
The results indicate that the compound exhibits significant cytotoxicity, particularly against ovarian carcinoma cells. The structure-activity relationship analysis suggests that modifications at specific positions on the phthalazinone scaffold can enhance or diminish biological activity .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the phthalazinone class. For instance, derivatives with varied substituents have been synthesized and tested for their antimicrobial and anticancer properties. The findings consistently highlight that modifications in substituent groups can lead to significant changes in biological efficacy.
One notable case involved a derivative with an additional methylene bridge at the C4 position, which resulted in enhanced antiproliferative activity against cancer cell lines compared to its parent compound . This underscores the importance of structural optimization in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
